REACTION_CXSMILES
|
[CH2:1]([NH2:5])[CH:2]([CH3:4])[CH3:3].Br[CH2:7][C:8]([OH:10])=[O:9]>>[CH2:1]([NH:5][CH2:7][C:8]([OH:10])=[O:9])[CH:2]([CH3:4])[CH3:3]
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Name
|
|
Quantity
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50 mL
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Type
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reactant
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Smiles
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C(C(C)C)N
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Name
|
|
Quantity
|
6.1 g
|
Type
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reactant
|
Smiles
|
BrCC(=O)O
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Type
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CUSTOM
|
Details
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After stirring overnight
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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DISSOLUTION
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Details
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dissolved
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Type
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CUSTOM
|
Details
|
the excess amine was removed
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Type
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ADDITION
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Details
|
MeOH was added to the resulting oil
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Type
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CONCENTRATION
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Details
|
The resulting mixture was concentrated
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Type
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CUSTOM
|
Details
|
Finally, a white solid was recrystallized from ethanol/ether
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |